molecular formula C9H15N3 B1278761 1,3,5-Tris-(aminomethyl)-benzene CAS No. 77372-56-6

1,3,5-Tris-(aminomethyl)-benzene

Cat. No. B1278761
CAS RN: 77372-56-6
M. Wt: 165.24 g/mol
InChI Key: IDWDEHYPSCTKFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Tris-(aminomethyl)-benzene has been reported in several studies. For instance, a first-generation calix-dendrimer suitable as a multidentate ligand for metal-ion binding was prepared from 1,3,5-tris(aminomethyl)-2,4,6-trimethylbenzene as the dendrimer core . Another study reported the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene from 1,3,5-tris(4-aminophenyl)benzene .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tris-(aminomethyl)-benzene has been analyzed in various studies. For example, a study on the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene revealed that the internal rotations of the ferrocenyl moieties are significantly restricted in the solid phase .


Chemical Reactions Analysis

1,3,5-Tris-(aminomethyl)-benzene has been used in various chemical reactions. For instance, it has been used to synthesize tris-N-arylthioureas, which are remarkably effective anion carriers . Another study reported the synthesis of a first-generation calix-dendrimer from 1,3,5-tris(aminomethyl)-2,4,6-trimethylbenzene .

Scientific Research Applications

Nanotechnology and Supramolecular Chemistry

1,3,5-Tris-(aminomethyl)-benzene: is a core component in the synthesis of calix-dendrimers . These dendrimers are hyperbranched molecules that serve as multidentate ligands for metal-ion binding. Their well-defined architectures make them suitable for the development of nanotechnology, particularly in creating nano-sized supramolecules with high complexity and order. These structures have potential applications in molecular engineering and as new materials for nanotechnological advancements.

Medicine and Healthcare

In the medical field, derivatives of 1,3,5-Tris-(aminomethyl)-benzene have been explored as transmembrane chloride transporters . These compounds show remarkable effectiveness as anion carriers, which could be crucial in developing treatments for diseases like cystic fibrosis, where chloride transport regulation is a key therapeutic target.

Materials Science

The compound’s role in the synthesis of dendrimers also extends to materials science . The dendrimers’ ability to encapsulate metal ions, anions, or small molecules makes them valuable in creating new materials with specific chemical properties. These materials can be used in various applications, including sensors, catalysts, and drug delivery systems.

Environmental Science

1,3,5-Tris-(aminomethyl)-benzene: is involved in creating materials like covalent triazine frameworks (CTFs) . CTFs are known for their high chemical and thermal stability, making them promising materials for environmental applications such as gas adsorption, separation, and catalysis, which are crucial for energy conservation and reducing environmental pollutants.

Analytical Chemistry

In analytical chemistry, 1,3,5-triazine derivatives , closely related to 1,3,5-Tris-(aminomethyl)-benzene , have been used as complexation agents . They play a significant role in the analysis and quantification of various substances due to their ability to form complexes with metal ions, which can be crucial for detecting and measuring trace elements in samples.

Synthesis and Catalysis

Lastly, the compound finds its use in the synthesis of complex molecules . It acts as a building block for creating dendrimers and other polymers that can serve as catalysts in chemical reactions. These catalysts can accelerate reaction rates, increase product yields, and may even enable new pathways for chemical synthesis that were not previously feasible.

Future Directions

Tris-N-arylthioureas derived from 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene have shown promise as effective anion carriers, suggesting potential future applications in anion transport research .

Mechanism of Action

Target of Action

The primary target of 1,3,5-Tris-(aminomethyl)-benzene is the transmembrane chloride ion channels . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes.

Mode of Action

1,3,5-Tris-(aminomethyl)-benzene interacts with its targets by acting as an anion carrier . It facilitates the transport of chloride ions across the cell membrane. The compound’s effectiveness as an anion carrier is influenced by the aryl substituents attached to it .

Biochemical Pathways

The compound’s action affects the chloride transport pathways . By facilitating the transport of chloride ions, it influences the electrochemical gradient across the cell membrane. This can have downstream effects on various cellular processes, including signal transduction and fluid balance.

Pharmacokinetics

Its role as an anion carrier suggests that it may have good membrane permeability .

Result of Action

The molecular and cellular effects of 1,3,5-Tris-(aminomethyl)-benzene’s action primarily involve changes in the ionic balance within the cell due to its facilitation of chloride ion transport . This can influence various cellular processes, potentially leading to changes in cell function.

properties

IUPAC Name

[3,5-bis(aminomethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWDEHYPSCTKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CN)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris-(aminomethyl)-benzene

Synthesis routes and methods I

Procedure details

15 g of 1,3,5-tricyanobenzene (MTN) was charged into a magnetically stirring type autoclave having a 300 ml capacity together with 15 g of Raney nickel-chromium catalyst (atomic ratio: Ni:Cr=49:1), 27 ml of methanol, 63 ml of m-xylene and 0.18 g of sodium hydroxide. Hydrogen was injected thereinto under an initial pressure of 100 kg/cm2G and reaction was effected at 100° C. to cause absorption of 0.59 mole of hydrogen for 35 minutes. The catalyst was filtered off and the solvent was distilled out. Then, distillation under reduced pressure was effected to obtain 12.8 g of colorless crystal of 1,3,5-tris(aminomethyl) benzene (MTA). The product had a melting point of 49° to 51° C. and a boiling point of 136° to 139° C./0.4 mmHg.
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15 g
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27 mL
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0.59 mol
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0.18 g
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63 mL
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Synthesis routes and methods II

Procedure details

1000 g of 1,3,5-tricyanobenzene (MTN) was charged in an autoclave having a 20 l capacity together with 400 g of Raney nickel-chromium catalyst (atomic ratio Ni:Cr=49:1), 1800 ml of methanol, 4.2 l of m-xylene and 32.6 g of sodium hydroxide. Hydrogen was injected thereinto under an initial pressure of 140 kg/cm2G and reaction was effected at 60°-102° C. to cause absorption of nearly theoretical amount of hydrogen for 31 minutes. The catalyst was filtered off and the solvent was distilled out. Then, distillation under reduced pressure was effected to obtain 874 g of colorless crystal of 1,3,5-tris(aminomethyl)benzene (MTA). The product had a melting point of 49°-51° C. and a boiling point of 136°-139° C./0.4 mmHg.
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1000 g
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1800 mL
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32.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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